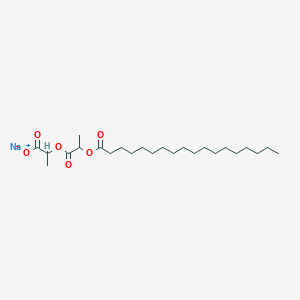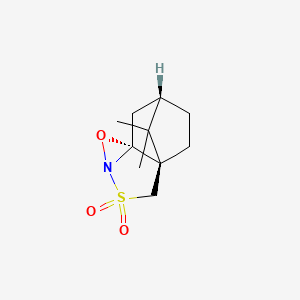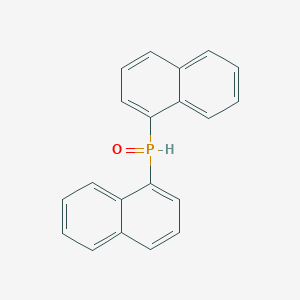
1-Naphthalen-1-ylphosphonoylnaphthalene
Übersicht
Beschreibung
1-Naphthalen-1-ylphosphonoylnaphthalene is an organic compound with the chemical formula C20H15OP. It is a phosphine oxide derivative where two naphthyl groups are attached to a central phosphorus atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthalen-1-ylphosphonoylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-bromonaphthalene with phosphine gas in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions (70°C, atmospheric pressure) to form di(1-naphthyl)phosphine, which is then oxidized in the presence of air to yield di(1-naphthyl)phosphine oxide .
Industrial Production Methods
Industrial production of di(1-naphthyl)phosphine oxide typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalen-1-ylphosphonoylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding phosphine.
Substitution: The naphthyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Air or oxygen can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents or organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-1-ylphosphonoylnaphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which di(1-naphthyl)phosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in coordination complexes, and its pathways involve coordination and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Another widely used phosphine oxide with similar coordination properties.
Tris(1-naphthyl)phosphine oxide: A related compound with three naphthyl groups attached to the phosphorus atom.
Uniqueness
1-Naphthalen-1-ylphosphonoylnaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with certain metals, offering advantages in specific catalytic and coordination chemistry applications .
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylphosphonoylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXIQVJXZVRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid](/img/structure/B8048659.png)
![Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8048679.png)
![rel-2-(dimethylamino)-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B8048685.png)


![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)
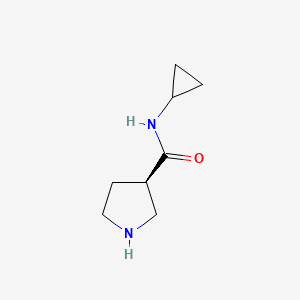
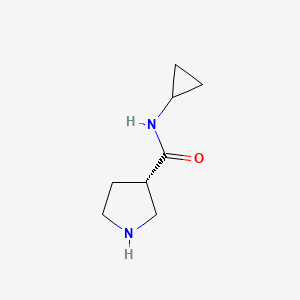
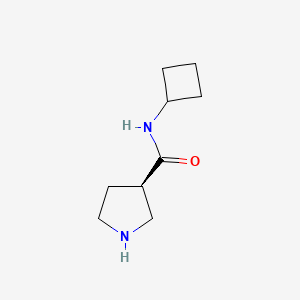
![7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane](/img/structure/B8048719.png)
![(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B8048722.png)
